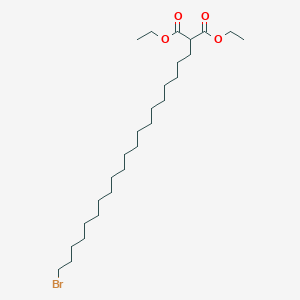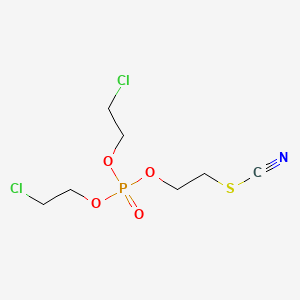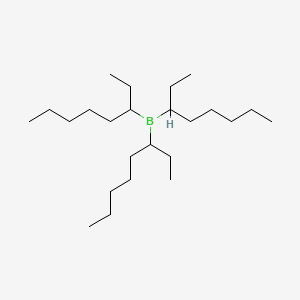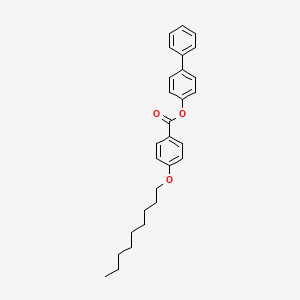
(4-phenylphenyl) 4-nonoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-phenylphenyl) 4-nonoxybenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a phenyl group attached to a benzene ring, which is further connected to a nonoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-phenylphenyl) 4-nonoxybenzoate typically involves the esterification of 4-nonoxybenzoic acid with 4-phenylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as column chromatography and recrystallization ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
(4-phenylphenyl) 4-nonoxybenzoate can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and phenols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
(4-phenylphenyl) 4-nonoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of liquid crystals and other advanced materials
Mechanism of Action
The mechanism of action of (4-phenylphenyl) 4-nonoxybenzoate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The aromatic rings facilitate π-π interactions with aromatic amino acids in proteins, while the ester group can participate in hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
- Phenyl benzoate
- 4-phenylphenyl acetate
- 4-nonoxyphenyl benzoate
Uniqueness
(4-phenylphenyl) 4-nonoxybenzoate is unique due to its specific combination of phenyl and nonoxybenzoate groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
62418-49-9 |
|---|---|
Molecular Formula |
C28H32O3 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(4-phenylphenyl) 4-nonoxybenzoate |
InChI |
InChI=1S/C28H32O3/c1-2-3-4-5-6-7-11-22-30-26-18-16-25(17-19-26)28(29)31-27-20-14-24(15-21-27)23-12-9-8-10-13-23/h8-10,12-21H,2-7,11,22H2,1H3 |
InChI Key |
PSZXUNJOCVDBLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


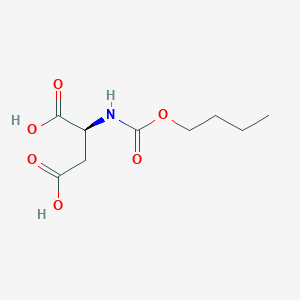
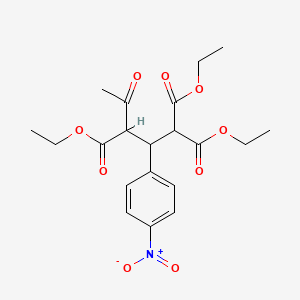
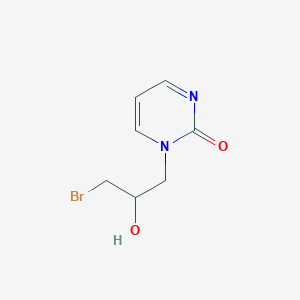
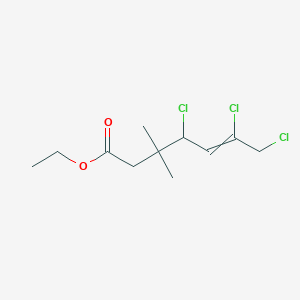
![4-Ethyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14520531.png)
![7-[4-(4-Aminobutyl)-2,5-dimethoxyphenyl]heptan-1-amine](/img/structure/B14520543.png)
![Chloro[chloro(phenyl)methyl]propanedinitrile](/img/structure/B14520547.png)
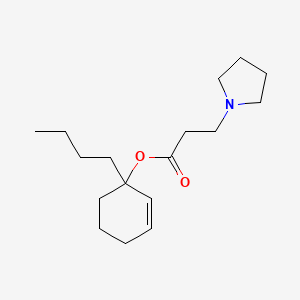
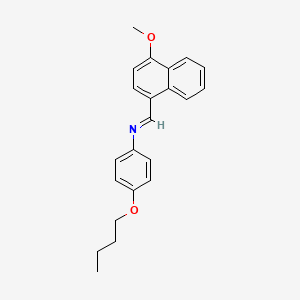
![6-Bromo-4-methylthieno[2,3-B]quinoline](/img/structure/B14520561.png)

